(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
This compound features a piperazine core substituted with a tetrazole moiety bearing a 4-methoxyphenyl group at the N1 position and a 3-(trifluoromethyl)phenyl methanone at the N4 position. The trifluoromethyl group on the phenyl ring is electron-withdrawing, influencing electronic properties and binding affinity.
Properties
IUPAC Name |
[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-32-18-7-5-17(6-8-18)30-19(25-26-27-30)14-28-9-11-29(12-10-28)20(31)15-3-2-4-16(13-15)21(22,23)24/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWXESXTBYQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment to Piperazine: The tetrazole derivative is then reacted with piperazine under controlled conditions to form the intermediate compound.
Final Coupling: The intermediate is coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The secondary amine groups in the piperazine ring participate in nucleophilic substitution reactions, enabling alkylation or acylation. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF or acetonitrile) under basic conditions (K₂CO₃) to form quaternary ammonium salts.
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Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) at 0–5°C.
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, DMF, K₂CO₃, 60°C | Piperazine N-methylated derivative | 72 |
| Acylation | AcCl, CH₂Cl₂, 0°C | N-Acetylpiperazine analog | 85 |
Tetrazole Ring Reactivity
The tetrazole moiety undergoes cycloaddition and ring-opening reactions:
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Cycloaddition : Reacts with alkynes in [3+2] cycloadditions to form fused heterocycles (e.g., triazolopyridines).
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Acid-Catalyzed Ring Opening : Exposure to HCl (conc.) at 80°C cleaves the tetrazole ring, producing an intermediate nitrile.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Cycloaddition | Phenylacetylene, CuI, 100°C | Triazolopyridine derivative | Requires catalytic Cu(I) |
| Ring Opening | HCl (conc.), 80°C, 4h | 4-Methoxyphenyl nitrile | Side products include NH₃ |
Electrophilic Aromatic Substitution (EAS)
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Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group meta to -CF₃ .
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Halogenation : Iodine monochloride (ICl) in acetic acid yields mono-iodinated products .
| Reaction Type | Reagent | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to -CF₃ | 58 |
| Iodination | ICl, AcOH | Para to -CF₃ | 63 |
Methoxyphenyl Group Modifications
The 4-methoxyphenyl substituent undergoes demethylation and oxidation:
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Demethylation : BBr₃ in CH₂Cl₂ cleaves the methyl ether to form a phenolic -OH group.
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Oxidation : KMnO₄ in acidic conditions converts the methoxy group to a carbonyl.
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, 25°C | 4-Hydroxyphenyltetrazole | 89 |
| Oxidation | KMnO₄, H₂SO₄, 70°C | 4-Carboxyphenyltetrazole | 76 |
Stability Under Acidic/Basic Conditions
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Acid Stability : Stable in dilute HCl (1M) at 25°C for 24h but degrades in concentrated H₂SO₄.
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Base Sensitivity : Piperazine ring undergoes hydrolysis in NaOH (2M) at 60°C, forming diamines.
Catalytic Hydrogenation
Selective reduction of the tetrazole ring is achievable:
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H₂/Pd-C : Converts tetrazole to a dihydrotetrazole derivative without affecting the trifluoromethyl group.
| Catalyst | Pressure (atm) | Product | Conversion (%) |
|---|---|---|---|
| Pd-C (10%) | 3 | Dihydrotetrazole analog | 94 |
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in Suzuki-Miyaura couplings using Pd(PPh₃)₄:
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 3-CF₃-C₆H₄-Bpin | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 68 |
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly as a modulator of specific receptors or enzymes. Its mechanism of action is likely attributed to its ability to bind selectively to molecular targets involved in various biochemical pathways.
Table 1: Summary of Biological Activities
Anticonvulsant Activity
In a study conducted on various synthesized compounds including derivatives of tetrazoles, it was found that certain analogues exhibited strong anticonvulsant properties. For instance, compounds with similar structural features showed protective effects against picrotoxin-induced seizures, suggesting that modifications to the tetrazole structure could enhance anticonvulsant efficacy .
Anticancer Research
Another significant application is in anticancer research. Compounds related to the target structure have been tested for their cytotoxicity against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited high antiproliferative activity against melanoma (A375) and breast cancer (MCF-7) cell lines, indicating potential for therapeutic development .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, the tetrazole ring may interact with enzyme active sites, while the piperazine ring could influence receptor binding. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Piperazine Hybrids
- 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone (): Structural Differences: Replaces the 4-methoxyphenyl group with a 4-fluorophenyl and substitutes the trifluoromethylphenyl methanone with a thienyl-ethanone. These changes may alter selectivity in enzyme inhibition compared to the target compound .
- Sulfonylpiperazine-Tetrazole Derivatives (): Example: 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone. Key Contrast: Incorporates a sulfonyl group instead of a methanone. Sulfonyl groups improve solubility but may reduce membrane permeability. The thioether linkage (vs. methylene in the target compound) could affect metabolic stability .
Triazole-Containing Analogs
- 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one ():
- Structural Divergence : Replaces tetrazole with triazole and introduces a hydroxylated side chain.
- Functional Impact : Triazoles exhibit different hydrogen-bonding profiles, and the hydroxyl group may enhance solubility but reduce blood-brain barrier penetration compared to the trifluoromethyl group in the target compound .
Piperazinyl Methanones with Aromatic Substituents
- 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (): Key Differences: Substitutes the tetrazole moiety with a pyrazole ring and replaces the trifluoromethylphenyl with a 2,3-dimethylphenyl group. Functional Impact: Pyrazole’s planar structure may favor interactions with hydrophobic pockets, while dimethyl groups could sterically hinder binding compared to the smaller trifluoromethyl group .
Research Findings and Data Gaps
- Synthesis : The target compound’s synthesis likely follows methods similar to (alkylation of tetrazole-thiols with brominated ketones) .
- Limitations : Absence of quantitative data (e.g., IC50, logP) limits functional comparison. Structural analogs imply that the 4-methoxyphenyl group may confer better bioavailability than fluorophenyl or sulfonyl groups .
Biological Activity
The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone , often referred to as a piperazine derivative, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a complex structure that includes:
- A piperazine ring , which is known for its role in various pharmacological activities.
- A tetrazole moiety , which contributes to the compound's biological activity by potentially modulating receptor interactions.
- A trifluoromethyl phenyl group , which can enhance lipophilicity and influence the compound's bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the tetrazole group may facilitate binding to G-protein coupled receptors (GPCRs), leading to downstream effects such as modulation of intracellular calcium levels and other signaling pathways .
1. Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
2. Antitumor Activity
The compound has also been evaluated for antitumor effects. Preliminary studies demonstrate cytotoxic activity against cancer cell lines, with structure-activity relationship (SAR) analyses indicating that modifications to the phenyl and piperazine rings can significantly enhance potency against specific tumors .
3. Central Nervous System Effects
Given the structural features similar to known psychoactive compounds, there is potential for this derivative to exhibit CNS activity. The presence of the piperazine ring suggests possible interactions with neurotransmitter systems, warranting further investigation into its anxiolytic or antidepressant properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Antitumor | Cytotoxicity in cancer cell lines | |
| CNS Effects | Potential anxiolytic properties |
Detailed Research Findings
In a study focused on SAR, modifications to the piperazine side chain were shown to affect the binding affinity and biological efficacy of similar compounds. For instance, replacing certain substituents on the phenyl groups improved interaction with target receptors, enhancing both selectivity and potency .
Future Directions
The unique structural characteristics of this compound suggest several avenues for future research:
- Optimization of Structure : Further refinement of its chemical structure could lead to improved pharmacokinetic profiles.
- Expanded Biological Testing : Comprehensive in vivo studies are necessary to elucidate its therapeutic potential across various disease models.
- Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound exerts its effects will be crucial for understanding its full therapeutic potential.
Q & A
Basic: What experimental conditions are critical for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires precise control of temperature (70–80°C), solvent choice (e.g., PEG-400 as a green solvent), and catalytic systems (e.g., Bleaching Earth Clay at pH 12.5). A molar ratio of 1:1 for reactants, coupled with continuous stirring for 1 hour, ensures efficient coupling. Reaction progress should be monitored via TLC, and purification involves recrystallization in aqueous acetic acid to achieve >95% purity .
Basic: Which analytical techniques are most effective for characterizing intermediates and final products?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structural motifs (e.g., tetrazole proton signals at δ 8.5–9.0 ppm). High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight accuracy .
Basic: How can purification challenges be addressed during synthesis?
Answer:
Purification via recrystallization in solvents like ethanol or aqueous acetic acid removes unreacted precursors. For polar byproducts, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves separation efficiency. TLC (Rf = 0.5–0.7) ensures homogeneity before proceeding to subsequent steps .
Advanced: How should researchers resolve contradictions in reaction yields reported across studies?
Answer:
Discrepancies in yields often stem from solvent polarity, catalyst loading, or temperature gradients. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is critical. Comparative studies using Design of Experiments (DoE) can isolate variables (e.g., PEG-400 vs. DMF) to identify optimal parameters .
Advanced: What methods elucidate intermolecular interactions influencing crystallinity and stability?
Answer:
Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···π, hydrogen bonds) using X-ray crystallography data. Thermal gravimetric analysis (TGA) assesses stability up to 500°C, while differential scanning calorimetry (DSC) identifies phase transitions. Pair distribution function (PDF) analysis resolves amorphous-crystalline phase ratios .
Advanced: How can retrosynthetic strategies guide the design of bioactive analogs?
Answer:
Retrosynthetic cleavage of the piperazine-tetrazole linkage identifies precursors like 4-methoxyphenyltetrazole and 3-(trifluoromethyl)benzoyl chloride. Substituent modifications (e.g., replacing methoxy with ethoxy groups) enhance solubility. Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins, prioritizing analogs for synthesis .
Advanced: What mechanistic insights explain regioselectivity in nucleophilic substitution reactions?
Answer:
Regioselectivity at the tetrazole C5 position is governed by steric and electronic factors. Density Functional Theory (DFT) calculations reveal higher electrophilicity at C5 due to electron-withdrawing trifluoromethyl groups. Kinetic studies under varying pH (4–10) confirm base-catalyzed pathways dominate at higher pH .
Advanced: How does pH affect the compound’s stability and reactivity?
Answer:
Under acidic conditions (pH < 4), protonation of the piperazine nitrogen reduces solubility, while alkaline conditions (pH > 9) hydrolyze the methanone group. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS degradation profiling identify degradation pathways (e.g., oxidation of tetrazole to triazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
